Home > Products > Screening Compounds P108083 > 5'-Deoxy-5'-fluorouridine
5'-Deoxy-5'-fluorouridine -

5'-Deoxy-5'-fluorouridine

Catalog Number: EVT-1587321
CAS Number:
Molecular Formula: C9H11FN2O5
Molecular Weight: 246.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5'-Deoxy-5'-fluorouridine is a nucleoside analog of uridine, where the hydroxyl group at the 5' position is replaced by a fluorine atom. This compound has garnered attention due to its potential as an antitumor agent, particularly in the treatment of various cancers. Its mechanism primarily involves conversion into 5-fluorouracil within tumor tissues, leading to inhibition of nucleic acid synthesis and subsequent tumor cell death.

Source and Classification

5'-Deoxy-5'-fluorouridine can be derived from 5-fluorouridine through specific chemical modifications that eliminate the 5'-hydroxy group. It belongs to a class of compounds known as fluoropyrimidines, which are widely studied for their anticancer properties. The compound is classified under nucleoside analogs, which are essential in the development of antiviral and anticancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5'-deoxy-5'-fluorouridine typically involves a multi-step process starting from 5-fluorouridine. Key steps include:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are often protected using acylation techniques.
  2. Conversion to 5'-Iodine Compound: The 5'-hydroxy group is replaced with iodine to facilitate subsequent reactions.
  3. Fluorination: The iodine is then replaced with fluorine, yielding 5'-deoxy-5'-fluorouridine.

A notable synthesis method involves treating 5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside with 5-fluorouracil under controlled conditions to achieve high yields of the desired product .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5'-deoxy-5'-fluorouridine is C₁₁H₁₃F₁N₂O₄. Its structure consists of a ribofuranose sugar linked to a fluorinated pyrimidine base. The presence of the fluorine atom at the 5' position significantly alters its biochemical properties compared to uridine.

  • Molecular Weight: Approximately 252.23 g/mol
  • Melting Point: Reported around 140-145 °C
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 5'-deoxy-5'-fluorouridine include:

  1. Phosphorylation: It can be phosphorylated by kinases to form active triphosphate forms, which are crucial for its antitumor activity.
  2. Metabolic Conversion: In vivo, it is converted by uridine phosphorylase into 5-fluorouracil, which exerts its cytotoxic effects by interfering with RNA and DNA synthesis .

These reactions highlight its role as a prodrug that becomes activated within tumor cells.

Mechanism of Action

Process and Data

The mechanism by which 5'-deoxy-5'-fluorouridine exerts its anticancer effects involves:

  1. Selective Activation: The compound is selectively cleaved in tumors by uridine phosphorylase, converting it into the active form, 5-fluorouracil.
  2. Inhibition of Nucleotide Synthesis: Once activated, 5-fluorouracil inhibits thymidylate synthase, disrupting DNA synthesis and leading to apoptosis in rapidly dividing cancer cells .

This selective activation contributes to its higher therapeutic index compared to other fluoropyrimidines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Range: Solutions typically have a neutral pH.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which aids in cellular uptake.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Scientific Uses

5'-Deoxy-5'-fluorouridine has several applications in scientific research and medicine:

  1. Cancer Treatment: Primarily used as an antitumor agent in chemotherapy regimens for various cancers, including colorectal cancer and head and neck tumors.
  2. Research Tool: Used in studies investigating nucleoside metabolism and the development of new chemotherapeutic agents.
  3. Prodrug Development: Serves as a model compound for designing more effective prodrugs that can be selectively activated in tumor tissues .

The ongoing research into its derivatives continues to expand its potential applications in oncology and beyond.

Introduction

Historical Development and Rationale for Prodrug Design

The development of 5'-Deoxy-5-fluorouridine (5'-DFUR, doxifluridine) emerged from concerted efforts to overcome the significant pharmacokinetic limitations of 5-fluorouracil (5-FU), the foundational fluoropyrimidine chemotherapeutic agent. 5-FU’s clinical utility was hampered by its poor oral bioavailability (due to extensive first-pass metabolism by dihydropyrimidine dehydrogenase (DPD) in the gut and liver) and its narrow therapeutic index, leading to severe systemic toxicities [1] [5] [8]. 5'-DFUR represented a strategic advance in prodrug design, conceived as a second-generation nucleoside analog specifically engineered to improve oral bioavailability and enable targeted activation within tumor tissues [5] [8].

The molecular rationale centered on leveraging elevated levels of specific enzymes within tumors. Unlike 5-FU, which requires complex activation pathways, 5'-DFUR undergoes relatively straightforward enzymatic conversion to 5-FU primarily by thymidine phosphorylase (TP) (also known as platelet-derived endothelial cell growth factor, PD-ECGF) [4] [5]. This enzyme was identified as being significantly overexpressed in various solid tumors—including breast, colorectal, gastric, and pancreatic cancers—compared to adjacent normal tissues [4] [5] [7]. The design hypothesis posited that preferential intratumoral activation of 5'-DFUR would yield higher local concentrations of cytotoxic 5-FU while minimizing systemic exposure and toxicity [4] [8].

Initial pharmacokinetic studies comparing 5'-DFUR to its successor prodrug, capecitabine, revealed critical differences. Capecitabine is metabolized to 5'-DFUR in the liver via a multi-step enzymatic cascade (carboxylesterase → cytidine deaminase). Subsequent analysis demonstrated that patients receiving capecitabine achieved a significantly higher median daily systemic exposure (AUC) to its metabolite 5'-DFUR (81.1 mmol·h/L) compared to patients receiving equivalent therapeutic doses of 5'-DFUR directly (32.6 mmol·h/L; P = 0.01) [1]. This finding underscored a key limitation of 5'-DFUR: its suboptimal bioavailability and/or premature metabolism in normal tissues, particularly the intestine and liver, where TP is also constitutively expressed [5] [8]. This enzymatic presence outside tumors explained the dose-limiting gastrointestinal toxicities (like diarrhea) observed with 5'-DFUR, validating the need for further prodrug refinement exemplified by capecitabine’s design [1] [5] [7].

Table 1: Key Pharmacokinetic Comparison of 5'-DFUR and Capecitabine

ParameterCapecitabine (1657 mg/m² bid)5'-DFUR (400 mg tid)P-value
Median Daily 5'-DFUR AUC (mmol·h/L)81.132.60.01
Relationship between 5'-DFUR Exposure & Clinical OutcomePositive correlation with OSPositive correlation with OSSignificant

Recent research focuses on designing next-generation 5'-DFUR derivatives to enhance tumor selectivity further. A prominent strategy exploits the hypoxic tumor microenvironment (TME). Novel compounds like nitrofuran-conjugated 5'-DFUR (Compound 2c) incorporate nitroaromatic moieties responsive to nitroreductase (NTR), an enzyme markedly upregulated under hypoxic conditions [4]. These dual-responsive prodrugs require sequential activation: first by TP (present in many tumors) and then by NTR (abundant specifically in hypoxic tumor regions). In vitro and in vivo studies confirmed that derivatives like 2c exhibit enhanced stability in plasma (>80% remaining after 24 hours) and selective cytotoxicity in cancer cell lines (e.g., MCF-7, HT-29) compared to normal cells, while showing comparable antitumor efficacy to parent 5'-DFUR in mouse models but with reduced systemic toxicity (evidenced by stable body weight) [4]. This represents a significant evolution in prodrug strategy, moving beyond single-enzyme targeting to exploit multiple TME-specific factors.

Role in Fluoropyrimidine-Based Chemotherapeutic Regimens

5'-DFUR occupies a specific niche within the fluoropyrimidine class, functioning both as a direct oral prodrug of 5-FU and as the critical intermediate metabolite of the more widely used oral prodrug capecitabine [1] [5] [7]. Its clinical significance stems from its position in the metabolic activation cascade and its dependence on tumor biology for efficient conversion to the active drug, 5-FU.

The efficacy of 5'-DFUR is intrinsically linked to tumoral expression levels of thymidine phosphorylase (TP). Multiple studies have demonstrated a strong positive correlation between intratumoral TP activity and the therapeutic response to 5'-DFUR and capecitabine [4] [5] [7]. Tumors exhibiting high TP activity—such as esophageal, breast, cervical, pancreatic, and hepatic cancers—demonstrate significantly greater conversion of 5'-DFUR to 5-FU, leading to higher local cytotoxic drug concentrations and enhanced antitumor effects [5] [7]. For instance, research showed that breast and colorectal tumors often express TP levels 3-10 times higher than adjacent normal tissue [5] [7]. This differential expression underpins the tumor-targeting rationale for 5'-DFUR therapy. Clinically, patients with higher systemic exposure to 5'-DFUR (as reflected by AUC and Cmax) exhibited improved outcomes: those achieving a partial response (PR) or stable disease (SD) had significantly higher 5'-DFUR exposure (AUC PR: 3.83 µg·h/mL, SD: 6.46 µg·h/mL; Cmax PR: 4.88 µg/mL, SD: 4.96 µg/mL) compared to patients with progressive disease (PD) (AUC: 2.53 µg·h/mL; Cmax: 1.36 µg/mL) [1]. Furthermore, 5'-DFUR AUC and Cmax were significantly correlated with overall survival (OS) [1].

Table 2: Thymidine Phosphorylase (TP) Activity and Correlation with 5'-DFUR Efficacy

Tumor TypeRelative TP Activity (Tumor vs. Normal)Correlation with 5'-DFUR/Capecitabine Response
Colorectal~3-fold higherStrong positive
Breast~10-fold higherStrong positive
Pancreatic~5-fold higherModerate positive
Gastric~4-fold higherModerate positive
Cervical~8-fold higherStrong positive

Pharmacogenomics plays a crucial role in predicting patient response and toxicity to fluoropyrimidines, including those metabolized through 5'-DFUR (like capecitabine). Polymorphisms in the DPYD gene, encoding dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, are critical determinants. Patients carrying loss-of-function DPYD variants (e.g., DPYD*2A (rs3918290), c.2846A>T (rs67376798)) exhibit severely reduced DPD activity, leading to profoundly impaired 5-FU/5'-DFUR catabolism, drastically elevated systemic exposure to active metabolites, and life-threatening toxicity (neutropenia, mucositis, diarrhea, neurotoxicity) [6]. Prospective screening for these variants and subsequent dose reduction in heterozygous carriers (e.g., 50% dose reduction for DPYD*2A carriers) has been shown to significantly reduce severe toxicity (from 73% to 28%, P < 0.001) and eliminate treatment-related deaths (from 10% to 0%) compared to historical full-dose controls [6]. While primarily impacting 5-FU and capecitabine directly, this pharmacogenomic knowledge is indirectly vital for 5'-DFUR use, as 5-FU is its active metabolite and systemic accumulation due to DPD deficiency would equally apply.

Research continues into optimizing 5'-DFUR's therapeutic potential through novel chemical derivatives designed for improved tumor selectivity and reduced normal tissue activation. The development of NTR-responsive 5'-DFUR prodrugs (e.g., compounds 1c-6c) exemplifies this. These derivatives incorporate nitroaromatic groups cleaved specifically by the hypoxia-induced enzyme nitroreductase (NTR). In vitro studies demonstrated that compounds like 2c (5'-DFUR-nitrofuran) rapidly release 5'-DFUR (and subsequently 5-FU) in the presence of NTR/NADH, while remaining stable (>90% intact after 24h) in physiological buffers (pH 6.5, 7.4) and plasma (>80% intact after 24h) [4]. Crucially, compound 2c showed excellent selective cytotoxicity in cancer cell lines under hypoxic/NTR-rich conditions compared to normoxia, and in vivo studies confirmed comparable antitumor efficacy to 5'-DFUR in xenograft models but with significantly less body weight loss, indicating reduced systemic toxicity [4]. These advancements highlight ongoing efforts to refine the prodrug approach initiated by 5'-DFUR, pushing towards ever-greater tumor specificity.

Properties

Product Name

5'-Deoxy-5'-fluorouridine

IUPAC Name

1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

JIWIXZJAAUQOCE-XVFCMESISA-N

Synonyms

5'-deoxy-5'-fluorouridine
5'-deoxy-5-fluorouridine
5'-DFUR
5'-fluoro-5'-deoxyuridine
doxifluridine
doxyfluridine
Furtulon
Ro 21-9738

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.